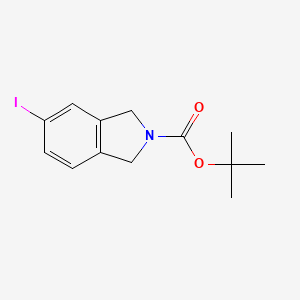

tert-Butyl 5-iodoisoindoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBUNFUVVOCOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50727836 | |

| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905274-26-2 | |

| Record name | tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50727836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-iodoisoindoline-2-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl 5-iodoisoindoline-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is approached through a direct electrophilic iodination of the readily available precursor, tert-butyl isoindoline-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles and experimental rationale that underpin this transformation.

Introduction and Significance

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically used drugs and biologically active compounds.[1] Functionalization of the isoindoline core allows for the exploration of chemical space and the development of novel therapeutics. The introduction of an iodine atom at the 5-position, as in this compound (CAS No. 905274-26-2), provides a versatile handle for further synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The tert-butoxycarbonyl (Boc) protecting group on the isoindoline nitrogen ensures stability and facilitates controlled reactivity during subsequent synthetic steps.

Synthetic Strategy: Direct Electrophilic Aromatic Iodination

The most efficient and direct route to this compound is via an electrophilic aromatic substitution reaction on the Boc-protected isoindoline precursor. The isoindoline ring system is sufficiently electron-rich to undergo electrophilic substitution, and the Boc-protecting group, while being electron-withdrawing, still permits functionalization of the aromatic ring.

Mechanistic Considerations

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The chosen iodinating agent, N-Iodosuccinimide (NIS), is activated by a strong acid catalyst, typically trifluoroacetic acid (TFA). TFA protonates the succinimide nitrogen of NIS, generating a more potent electrophilic iodine species ("I+"). This highly reactive species is then attacked by the π-electron system of the isoindoline ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is directed to the 5-position due to the ortho, para-directing nature of the fused pyrrolidine ring. Finally, a base (which can be the trifluoroacetate anion or another species in the reaction mixture) abstracts a proton from the sp3-hybridized carbon bearing the iodine, restoring aromaticity and yielding the final product.

Experimental Protocol

This protocol is based on established methods for the direct iodination of isoindoline derivatives.[2]

Materials and Reagents

| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |

| tert-Butyl isoindoline-2-carboxylate | C₁₃H₁₇NO₂ | 219.28 | 143262-10-6 | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Sigma-Aldrich |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |

| Saturated aq. Sodium thiosulfate | Na₂S₂O₃ | 158.11 | 7772-98-7 | - |

| Saturated aq. Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |

| Anhydrous Magnesium sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl isoindoline-2-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Initiation of Reaction: Cool the mixture in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (1.5 eq) dropwise.

-

Reaction Progress: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.

-

Work-up: Add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Property | Data |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₆INO₂ |

| Molecular Weight | 345.17 g/mol |

| ¹H NMR | Predicted shifts (CDCl₃, 400 MHz): δ 7.55-7.45 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 4.65 (s, 4H, CH₂), 1.50 (s, 9H, C(CH₃)₃) ppm. |

| ¹³C NMR | Predicted shifts (CDCl₃, 101 MHz): δ 154.5, 140.0, 137.5, 130.0, 125.0, 92.0, 81.0, 52.5, 28.5 ppm. |

| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₃H₁₇INO₂⁺: 346.0304; found: 346.0302. |

Note: Predicted NMR shifts are for illustrative purposes. Actual shifts may vary and should be confirmed with experimental data.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several factors:

-

Reaction Monitoring: The use of TLC is a critical checkpoint to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

-

Purification: Flash column chromatography is a robust method for separating the desired product from the succinimide byproduct and any unreacted starting material, ensuring high purity of the final compound.

-

Spectroscopic Confirmation: The identity and purity of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected data provided serves as a benchmark for validation.

Causality Behind Experimental Choices

-

Choice of Iodinating Agent: N-Iodosuccinimide is a mild and easy-to-handle solid electrophilic iodine source, making it preferable to using molecular iodine which can be more difficult to control and can lead to side reactions.[3]

-

Role of the Acid Catalyst: Trifluoroacetic acid is a strong acid that effectively activates NIS, enhancing the electrophilicity of the iodine. Its volatility also simplifies its removal during the work-up process. Other Lewis or Brønsted acids could be used, but TFA provides a good balance of reactivity and practicality.

-

Solvent Selection: Anhydrous dichloromethane is an excellent choice as it is relatively inert, readily dissolves the starting materials, and has a low boiling point, which facilitates its removal after the reaction.

-

Temperature Control: The initial cooling to 0 °C during the addition of TFA helps to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe without promoting side reactions.

-

Aqueous Work-up: The use of sodium thiosulfate is a standard and effective method for quenching any excess iodine. The sodium bicarbonate wash is crucial for neutralizing the strong acid catalyst, preventing potential degradation of the Boc-protecting group during concentration and purification.

Conclusion

This guide outlines a reliable and well-rationalized protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this versatile building block for applications in drug discovery and materials science.

References

-

Fairfull-Smith, K. E., et al. (2013). Direct iodination of isoindolines and isoindoline nitroxides as precursors to functionalized nitroxides. European Journal of Organic Chemistry, 2013(22), 4829-4835. [Link]

-

Chavan, A. B., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Wikipedia contributors. (2024, January 1). N-Iodosuccinimide. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 5-iodoisoindoline-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 5-iodoisoindoline-2-carboxylate, a pivotal building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delves into the molecule's chemical structure, physicochemical properties, and detailed spectral analysis. Furthermore, it outlines a plausible synthetic pathway, drawing upon established methodologies for analogous halogenated isoindoline scaffolds. The guide culminates in a discussion of its critical application as a linker moiety in the design of Proteolysis Targeting Chimeras (PROTACs), highlighting its significance in the development of novel therapeutics.

Introduction: The Isoindoline Scaffold in Medicinal Chemistry

The isoindoline core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an attractive scaffold for the design of ligands that can selectively interact with biological targets. The strategic functionalization of the isoindoline ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. In recent years, substituted isoindoline derivatives have gained prominence as key components of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

Chemical Structure and Properties

This compound is a derivative of isoindoline featuring an iodine atom at the 5-position of the benzene ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Figure 1: Chemical structure of this compound.

The presence of the iodine atom provides a versatile handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Boc protecting group serves to modulate the reactivity of the isoindoline nitrogen, preventing its participation in undesired side reactions during synthesis and allowing for its deprotection under specific acidic conditions to reveal a secondary amine for subsequent functionalization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 905274-26-2 | [1] |

| Molecular Formula | C₁₃H₁₆INO₂ | [1] |

| Molecular Weight | 345.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage | 4°C, protect from light | [1] |

| IUPAC Name | tert-butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | [1] |

| InChI Key | WTBUNFUVVOCOAB-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

A potential synthetic pathway could commence with the N-Boc protection of isoindoline, followed by electrophilic iodination.

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of tert-Butyl isoindoline-2-carboxylate

-

To a solution of isoindoline in a suitable aprotic solvent such as dichloromethane (DCM), add a base like triethylamine (Et₃N).

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield tert-butyl isoindoline-2-carboxylate.

Causality: The Boc group is introduced to protect the nitrogen atom of the isoindoline, preventing it from interfering with the subsequent electrophilic aromatic substitution reaction. The base is necessary to deprotonate the isoindoline nitrogen, enhancing its nucleophilicity for the attack on the Boc anhydride.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl isoindoline-2-carboxylate in a strong acid, such as trifluoromethanesulfonic acid (TfOH), under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to a low temperature (e.g., -10 °C to 0 °C).

-

Add an iodinating agent, such as N-iodosuccinimide (NIS), portion-wise to the cooled solution.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the reaction by adding it to a cooled basic solution (e.g., a mixture of ammonia and methanol).

-

Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product via column chromatography to obtain the final product, this compound.

Causality: The use of a strong acid like TfOH is crucial for activating the aromatic ring towards electrophilic substitution. The low temperature helps to control the regioselectivity of the iodination, favoring substitution at the 5-position, and to minimize potential side reactions. A similar high-yield synthesis of 5-iodoisoquinoline compounds has been reported using N-iodosuccinimide and an acid solution at low temperatures.[2]

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.1. 1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

tert-Butyl group: A sharp singlet integrating to 9 protons, typically in the upfield region (δ 1.4-1.6 ppm).

-

Methylene protons (CH₂): The two methylene groups of the isoindoline ring (at positions 1 and 3) are expected to appear as two singlets (or a closely coupled system), each integrating to 2 protons. These would likely be found in the range of δ 4.5-4.8 ppm.

-

Aromatic protons: The protons on the iodinated benzene ring will exhibit a characteristic splitting pattern. The proton at position 4 will likely be a doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet. The exact chemical shifts will be influenced by the electronic effects of the iodine atom and the isoindoline ring.

4.2. 13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

-

tert-Butyl group: A signal for the quaternary carbon around δ 80-82 ppm and a signal for the three equivalent methyl carbons around δ 28-30 ppm.

-

Carboxylate carbonyl: A signal in the downfield region, typically around δ 154-156 ppm.

-

Methylene carbons: Signals for the two methylene carbons of the isoindoline ring are expected in the range of δ 50-55 ppm.

-

Aromatic carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom (C5) showing a characteristic shift, likely in the range of δ 90-95 ppm due to the heavy atom effect of iodine. The other aromatic carbon signals will appear in the typical aromatic region (δ 120-145 ppm).

4.3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound. The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 346.0355, corresponding to the formula C₁₃H₁₇INO₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom.

Applications in Drug Discovery: A Key Linker in PROTACs

The primary and most significant application of this compound is as a versatile building block for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.

Figure 3: General structure of a PROTAC molecule.

The 5-iodo-isoindoline moiety serves as a convenient attachment point for the linker component of the PROTAC. Through cross-coupling reactions, various linker chains can be attached to the isoindoline core. Subsequently, the Boc protecting group can be removed to expose the nitrogen atom, which can then be coupled to the E3 ligase ligand, completing the synthesis of the PROTAC molecule. The ability to readily modify the linker length and composition is crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.

The use of halogenated isoindoline derivatives, such as the bromo- and iodo-analogs, is a common strategy in the construction of PROTACs, enabling the rapid generation of libraries of related compounds for SAR studies.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant applications in modern drug discovery. Its well-defined structure, coupled with the synthetic handles provided by the iodine atom and the Boc-protected nitrogen, makes it an ideal building block for the construction of complex bioactive molecules, particularly PROTACs. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its critical role in the development of next-generation therapeutics. As the field of targeted protein degradation continues to expand, the importance of key building blocks like this compound is set to grow, paving the way for the discovery of novel treatments for a wide range of diseases.

References

- Google Patents. CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.

Sources

An In-Depth Technical Guide to tert-Butyl 5-iodoisoindoline-2-carboxylate (CAS 905274-26-2): A Core Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Component in the PROTAC Revolution

In the rapidly advancing field of targeted protein degradation (TPD), the strategic design and synthesis of novel therapeutics depend on a robust toolkit of versatile chemical building blocks. One such pivotal component is tert-butyl 5-iodoisoindoline-2-carboxylate , identified by the CAS number 905274-26-2. This molecule has emerged as a valuable scaffold in the construction of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.

This in-depth guide serves as a technical resource for researchers and drug development professionals. It will elucidate the fundamental characteristics of this compound, its strategic application in PROTAC synthesis, and provide practical, field-proven insights into its manipulation and incorporation into potent protein degraders.

Core Characteristics of this compound

The utility of this building block stems from its unique structural features, which offer a combination of stability and synthetic versatility.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 905274-26-2 |

| Molecular Formula | C₁₃H₁₆INO₂ |

| Molecular Weight | 345.18 g/mol |

The isoindoline core provides a rigid and chemically stable framework. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization if required. The key to its utility, however, lies in the iodine atom positioned at the 5-position of the isoindoline ring. This halogen serves as a highly effective synthetic handle for the introduction of linkers through various cross-coupling reactions.

The Strategic Role in PROTAC Design and Synthesis

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The primary role of this compound is to serve as a foundational element, often as a precursor to the E3 ligase ligand or as a central scaffold to which the linker is attached. A closely related analog, tert-butyl 5-bromoisoindoline-2-carboxylate, is explicitly described as a "PROTAC Linker" and is used in the synthesis of degraders targeting proteins such as HSD17B13.[1] This strongly suggests that the iodo-isoindoline scaffold of CAS 905274-26-2 functions similarly, with the halogen providing a reactive site for linker attachment.

The general workflow for incorporating this building block into a PROTAC is depicted below:

Caption: General workflow for the synthesis of a PROTAC using this compound.

Experimental Protocols: Harnessing Cross-Coupling Reactions

The iodine atom on the isoindoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry. The choice of reaction depends on the desired linker structure. Below are detailed, representative protocols for Sonogashira and Suzuki couplings.

Protocol 1: Sonogashira Coupling for the Synthesis of an Alkynyl-Linked Intermediate

This protocol is designed for the coupling of a terminal alkyne to the isoindoline core, a common strategy for introducing a rigid linker element.

Materials:

-

This compound

-

Terminal alkyne (e.g., propargyl alcohol, protected with a suitable group if necessary)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.02 eq).

-

Add anhydrous THF or DMF to dissolve the solids.

-

Add triethylamine (2.0 eq) to the reaction mixture.

-

To this stirring mixture, add the terminal alkyne (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling for the Synthesis of an Aryl- or Vinyl-Linked Intermediate

This protocol is suitable for introducing an aryl or vinyl group, which can be part of the linker or a precursor to it.

Materials:

-

This compound

-

Aryl- or vinylboronic acid or boronic ester

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)

-

Aqueous base solution (e.g., 2 M sodium carbonate or potassium carbonate)

-

Toluene or 1,4-Dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the boronic acid or ester (1.2 eq) in toluene or dioxane.

-

Add the aqueous base solution (2.0-3.0 eq).

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Mechanism of Action: The PROTAC Paradigm

Once synthesized, the resulting PROTAC, incorporating the isoindoline-based moiety, can engage the cellular machinery for targeted protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity to form a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively eliminating it from the cell. The PROTAC molecule is then released and can participate in further rounds of degradation, acting in a catalytic manner.

Conclusion and Future Outlook

This compound is a testament to the importance of well-designed chemical building blocks in advancing novel therapeutic modalities. Its stable core, coupled with a strategically placed reactive handle, provides a reliable and versatile platform for the synthesis of PROTACs. As the field of targeted protein degradation continues to expand, the demand for such key intermediates will undoubtedly grow. Further exploration of the synthetic utility of this molecule and its derivatives will continue to empower the development of the next generation of protein-degrading drugs, offering new hope for treating a wide range of diseases.

References

-

Sino Biological. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

tert-Butyl 5-iodoisoindoline-2-carboxylate safety and handling precautions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling of tert-Butyl 5-iodoisoindoline-2-carboxylate

Introduction

This compound (CAS No. 905274-26-2) is a halogenated heterocyclic building block frequently utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates an iodine atom, making it a valuable precursor for cross-coupling reactions, and a Boc-protected isoindoline core, a common motif in pharmacologically active compounds.

The presence of the iodo-substituent and the nature of the heterocyclic scaffold necessitate a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work with this compound safely in a research and development setting. The protocols described herein are designed to be self-validating, ensuring a culture of safety and scientific integrity.

Section 1: Hazard Identification and GHS Classification

Understanding the specific hazards associated with a chemical is the foundation of safe laboratory practice. This compound is classified as harmful and an irritant. The Globally Harmonized System (GHS) classification provides a clear and standardized summary of these risks.

Signal Word: Warning

Pictogram:

Table 1: GHS Hazard and Precautionary Statements

| Code | Statement | Classification |

| H302 | Harmful if swallowed | Hazard Statement |

| H315 | Causes skin irritation | Hazard Statement |

| H319 | Causes serious eye irritation | Hazard Statement |

| H335 | May cause respiratory irritation | Hazard Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement |

| P264 | Wash skin thoroughly after handling | Precautionary Statement |

| P270 | Do not eat, drink or smoke when using this product | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement |

| P302+P352 | IF ON SKIN: Wash with plenty of water and soap | Precautionary Statement |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement |

Section 2: Chemical and Physical Properties

A clear understanding of the compound's physical properties is critical for its proper storage and handling.

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 905274-26-2 | |

| Molecular Formula | C₁₃H₁₆INO₂ | |

| IUPAC Name | tert-butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Physical Form | Solid | |

| Boiling Point | 373.5 ± 42.0 °C at 760 mmHg |

Section 3: Exposure Controls and Personal Protection

To mitigate the risks outlined in Section 1, a multi-layered approach involving engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[1] This is the primary defense against inhaling the solid dust or any potential vapors, which can cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:[1]

-

Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles causing serious eye irritation.[2]

-

Hand Protection: Nitrile gloves are mandatory to prevent skin contact.[1] Given that many organic compounds can permeate gloves, it is critical to inspect gloves before use and change them immediately if contamination is suspected. If direct contact occurs, remove the glove, wash hands thoroughly, and don new gloves.

-

Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[1] Closed-toe shoes are also required laboratory attire.[2]

Section 4: Safe Handling and Storage Protocols

Adherence to a strict handling protocol is essential for minimizing exposure and preventing accidents.

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is worn correctly. Confirm that the chemical fume hood has proper airflow.[3]

-

Weighing and Transfer: Conduct all transfers within the fume hood to contain any dust. Use a spatula for solid transfers. Avoid creating dust clouds.

-

Housekeeping: After use, promptly and securely seal the container. Decontaminate the spatula and work area.

-

Causality: The primary risks from this compound are inhalation of dust and direct contact with skin or eyes. Performing all steps in a fume hood directly mitigates the inhalation risk, while PPE prevents dermal and ocular exposure.

Storage Requirements

-

Temperature: Store the compound at 4°C in a refrigerator designated for chemical storage.

-

Light: Protect from light to prevent potential degradation.[4]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[4] The iodine atom can make the compound susceptible to oxidative conditions.[5]

Section 5: Emergency Procedures

Preparedness is key to managing laboratory incidents. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][6] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][6] If skin irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8]

Accidental Release (Spill) Protocol

A chemical spill requires a calm, methodical response to ensure the safety of all lab personnel.

Minor Spill Cleanup:

-

Alert Personnel: Notify others in the immediate area.[9]

-

Containment: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[6]

-

Decontamination: For spills involving iodo-compounds, it is good practice to moisten the absorbent material slightly and consider using a sodium bicarbonate solution to buffer the pH and reduce the potential for iodine volatilization.[10]

-

Collection: Carefully scoop the contained material and absorbent into a clearly labeled, sealable container for hazardous waste.

-

Final Cleaning: Clean the spill area with soap and water.[6]

-

Disposal: All contaminated materials, including gloves and absorbent, must be placed in the designated "Halogenated Organic Waste" container.[1][3]

Major Spill: If the spill is large, uncontained, or you feel it is unsafe to handle, evacuate the area immediately.[9] Restrict access, and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team for assistance.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[4]

-

Specific Hazards: During combustion, halogenated organic compounds can decompose and release highly toxic and corrosive gases, such as hydrogen iodide, nitrogen oxides, and carbon monoxide.[5] Firefighters should wear self-contained breathing apparatus (SCBA).

Section 6: Waste Disposal

Proper waste segregation is a critical component of laboratory safety and environmental responsibility.

-

Halogenated Waste Stream: All waste materials contaminated with this compound, including leftover compound, contaminated absorbents from spills, and rinsed containers, must be disposed of in a designated and clearly labeled "Halogenated Organic Waste" container.[1][3]

-

Prohibition: Never dispose of this chemical down the drain or in regular trash.[1] Halogenated compounds can interfere with wastewater treatment processes and are environmentally persistent.

References

-

Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

-

Augusta University. (2025). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Radiation Safety: Spills and Emergencies. Retrieved from [Link]

-

Reddit. (2022). r/chemistry - Organic synthesis lab safety. Retrieved from [Link]

-

U.S. Nuclear Regulatory Commission. (2008). Emergency Procedure. Retrieved from [Link]

-

Columbia University. (n.d.). Research - Emergency Spill Procedures. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

American Elements. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

LookChem. (n.d.). tert-butyl 5-(benzylthio)isoindoline-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxyisoindoline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of tert-Butyl iodide (CAS 558-17-8). Retrieved from [Link]

-

Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

ChemWhat. (n.d.). t-Butyl 1,3-dihydroisoindole-2-carboxylate. Retrieved from [Link]

Sources

- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 2. csub.edu [csub.edu]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. fishersci.com [fishersci.com]

- 5. nj.gov [nj.gov]

- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 7. fishersci.com [fishersci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. nrc.gov [nrc.gov]

- 10. Spills and Emergencies | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]

A Technical Guide to tert-Butyl 5-iodoisoindoline-2-carboxylate: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Moiety in Drug Discovery

In the rapidly evolving landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic potential is perpetual. Among the myriad of heterocyclic scaffolds, the isoindoline core has garnered significant attention due to its presence in a range of bioactive compounds.[1] The functionalization of this core provides a versatile platform for the development of new drugs. This guide focuses on a particularly valuable derivative, tert-Butyl 5-iodoisoindoline-2-carboxylate (CAS No: 905274-26-2) , a key building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[2][3] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The strategic design of the linker is crucial for the efficacy of the PROTAC, influencing its stability, cell permeability, and the formation of a productive ternary complex between the target protein and the E3 ligase.[4] this compound serves as a critical component of these linkers, offering a synthetically tractable handle for the elaboration of diverse PROTAC architectures. The iodo-functional group at the 5-position provides a reactive site for various cross-coupling reactions, enabling the attachment of the E3 ligase ligand or the protein-targeting moiety. This guide provides an in-depth overview of its commercial availability, synthesis, quality control, and applications in the burgeoning field of targeted protein degradation.

Commercial Availability and Sourcing

This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 96% or higher.

| Supplier | CAS Number | Purity | Available Quantities | Product Family |

| TCI America[5] | 905274-26-2 | min 96% | 100 mg | Protein Degrader Building Blocks |

| Sigma-Aldrich | 905274-26-2 | 98% | Inquire | Chemical Synthesis |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a multi-step sequence, typically starting from a more readily available isoindoline precursor. A plausible and efficient synthetic strategy involves the iodination of the aromatic ring of a Boc-protected isoindoline. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the isoindoline nitrogen, preventing side reactions and allowing for selective functionalization of the benzene ring.[6]

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Boc Protection of 5-Nitroisoindoline

-

To a solution of 5-nitroisoindoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-nitroisoindoline-2-carboxylate.[6]

Step 2: Reduction of the Nitro Group

-

Dissolve tert-butyl 5-nitroisoindoline-2-carboxylate in a protic solvent such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain tert-butyl 5-aminoisoindoline-2-carboxylate, which can often be used in the next step without further purification.

Step 3: Sandmeyer Iodination

-

Dissolve tert-butyl 5-aminoisoindoline-2-carboxylate in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound as a solid.

Quality Control and Analytical Characterization

Ensuring the purity and structural integrity of this compound is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

| Analytical Method | Purpose | Typical Observations |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment. | A single spot with a characteristic Rf value in a defined solvent system. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A major peak corresponding to the product with purity typically >96%. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | Characteristic signals for the tert-butyl group (singlet, ~1.5 ppm), the isoindoline methylene protons (two singlets or an AB quartet, ~4.5-4.8 ppm), and the aromatic protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the carbon skeleton. | Resonances for the tert-butyl group, the isoindoline methylene carbons, the aromatic carbons (including the carbon bearing the iodine), and the carbonyl carbon of the Boc group. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (345.18 g/mol ). |

Applications in PROTAC Synthesis: A Gateway to Targeted Therapeutics

The primary application of this compound is as a versatile linker precursor in the synthesis of PROTACs. The iodo-group at the 5-position serves as a convenient handle for introducing the E3 ligase ligand or the target protein-binding moiety through various cross-coupling reactions, most notably the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Workflow for PROTAC Synthesis

Caption: General workflow for the utilization of this compound in PROTAC synthesis.

The Boc-protected isoindoline moiety can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be coupled to the other component of the PROTAC via standard amide bond formation protocols. The structural rigidity of the isoindoline core can be advantageous in pre-organizing the linker for optimal binding to the target protein and E3 ligase.

While a specific PROTAC synthesized directly from this compound is not explicitly detailed in the readily available literature, its bromo-analogue, tert-butyl 5-bromoisoindoline-2-carboxylate, has been utilized in the synthesis of a PROTAC targeting HSD17B13.[7] Given the similar reactivity of aryl iodides and bromides in cross-coupling reactions, this serves as a strong precedent for the utility of the iodo-analogue in PROTAC development.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store at 4°C, protected from light.

It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound has emerged as a valuable and commercially accessible building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. Its well-defined structure, featuring a versatile iodinated handle and a stable protecting group, provides a reliable platform for the construction of PROTAC linkers. This guide has provided a comprehensive overview of its sourcing, synthesis, characterization, and application, underscoring its significance for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. As the field of PROTACs continues to expand, the utility of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the journey from concept to clinical reality.

References

-

Sigma-Aldrich. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. AWS. Retrieved from [Link]

-

Supplementary information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

-

Sino Biological. (n.d.). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]

-

Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]

-

Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 400727-63-1: N-Boc-5-nitroisoindoline | CymitQuimica [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

The Isoindoline Nucleus: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The isoindoline scaffold, a robust and versatile heterocyclic motif, has captivated the attention of chemists for over a century. From its foundational role in the synthesis of primary amines to its presence in a diverse array of natural products, pharmaceuticals, and advanced materials, the significance of isoindoline derivatives continues to expand. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of the isoindoline core. We will delve into the pioneering classical syntheses that first brought this heterocycle to light, tracing the intellectual lineage to the sophisticated, stereoselective, and efficient methodologies employed in contemporary research. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis and application of this important chemical entity. We will explore the causality behind experimental choices, present detailed protocols for key transformations, and provide a forward-looking perspective on the future of isoindoline chemistry.

A Legacy Unveiled: The Historical Emergence of the Isoindoline Core

The story of isoindoline is intrinsically linked to its more widely known oxidized relative, phthalimide. The latter half of the 19th century was a fertile ground for the burgeoning field of organic chemistry, with the exploration of aromatic compounds and their derivatives taking center stage.

The Dawn of a New Amine Synthesis: The Gabriel Reaction

In 1887, the German chemist Siegmund Gabriel reported a groundbreaking method for the synthesis of primary amines, a reaction that would come to be known as the Gabriel synthesis .[1][2] This innovative approach utilized the potassium salt of phthalimide as a protected source of ammonia, thereby preventing the over-alkylation that plagued traditional methods.[1][2] The N-H proton of phthalimide is sufficiently acidic (pKa ≈ 8.3) to be readily deprotonated by a base like potassium hydroxide, forming a potent nucleophile.[3] This nucleophilic phthalimide anion could then be alkylated with a primary alkyl halide in an SN2 reaction.[3][4] The subsequent cleavage of the N-alkylated phthalimide, initially achieved through harsh acidic or basic hydrolysis, liberated the desired primary amine.[2]

The Gabriel synthesis was a monumental step forward in synthetic organic chemistry, providing a reliable and high-yielding route to primary amines. While Gabriel's work focused on the synthesis of amines via the phthalimide intermediate, the underlying isoindoline-1,3-dione structure was central to this transformative reaction.

The Ing-Manske Modification: A Milder Path Forward

The original Gabriel synthesis, while revolutionary, had its limitations, particularly the harsh conditions required for the final deprotection step.[2][5] These conditions were incompatible with sensitive functional groups. In 1926, H.R. Ing and R.H.F. Manske introduced a significant improvement by employing hydrazine hydrate to cleave the N-alkylphthalimide.[5][6] This milder, near-neutral condition, which produces a stable phthalhydrazide precipitate, broadened the scope of the Gabriel synthesis and became the standard for many years.[2][6]

Early Syntheses of the Isoindoline Ring System

While the Gabriel synthesis provided access to the oxidized isoindoline core, the synthesis of the parent, fully reduced isoindoline (2,3-dihydro-1H-isoindole) heterocycle also has historical roots in classical organic reactions. One of the earliest approaches involved the cyclization of α,α'-dihalo-o-xylenes with a primary amine.[7][8] This method, though conceptually straightforward, often required harsh conditions and could lead to mixtures of products.

Another classical route to the isoindoline skeleton was the reduction of phthalimides. Early methods employed reducing agents like zinc dust in acidic or basic media.[9] These reactions, while effective, often required stoichiometric amounts of metal reductants and could be challenging to control.

The Synthetic Arsenal: From Classical Foundations to Modern Innovations

The demand for increasingly complex and stereochemically defined isoindoline derivatives, driven largely by the pharmaceutical industry, has spurred the development of a vast and sophisticated synthetic arsenal. This section will detail both the classical workhorses and the cutting-edge methodologies for constructing the isoindoline core, providing not just the "how" but also the "why" behind these experimental choices.

Classical Approaches to Isoindoline Synthesis

These foundational methods, while sometimes superseded by more modern techniques, remain valuable for their simplicity and scalability in certain applications.

As previously discussed, the Gabriel synthesis provides a robust entry point to N-substituted phthalimides. The reduction of these phthalimides to the corresponding isoindolines represents a classical and still relevant strategy.

Experimental Protocol: Reduction of N-Benzylphthalimide to N-Benzylisoindoline

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the two amide carbonyl groups of the phthalimide to methylene groups. The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial as they are unreactive towards LiAlH₄ and can dissolve the starting material to some extent. The reaction is performed under anhydrous conditions to prevent the violent reaction of LiAlH₄ with water.

-

Step-by-Step Methodology:

-

To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous diethyl ether (Y mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-benzylphthalimide (1 eq.) in anhydrous THF (Z mL) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (A mL), followed by 15% aqueous sodium hydroxide (A mL), and finally water again (3A mL) (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylisoindoline.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

This method provides a direct route to N-substituted isoindolines from readily available starting materials.

Experimental Protocol: Synthesis of N-Benzylisoindoline from α,α'-Dibromo-o-xylene

-

Rationale: This reaction is a double nucleophilic substitution where the primary amine displaces both bromide ions. A base, such as sodium carbonate or triethylamine, is required to neutralize the hydrobromic acid formed during the reaction. The choice of solvent is critical; a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is often used to facilitate the SN2 reaction.

-

Step-by-Step Methodology:

-

To a solution of benzylamine (2.2 eq.) and sodium carbonate (2.5 eq.) in DMF (V mL), add a solution of α,α'-dibromo-o-xylene (1.0 eq.) in DMF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x V/2 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzylisoindoline.

-

Modern Synthetic Methodologies

Contemporary organic synthesis has brought forth a plethora of elegant and efficient methods for constructing the isoindoline nucleus, often with high levels of chemo-, regio-, and stereoselectivity.

This powerful and convergent strategy allows for the one-pot synthesis of N-substituted isoindolinones, which can be further reduced to isoindolines if desired.

Experimental Protocol: Synthesis of N-Phenylisoindolinone

-

Rationale: This reaction proceeds through the initial formation of an imine between 2-carboxybenzaldehyde and the amine, followed by an intramolecular cyclization to form a hemiaminal intermediate. Subsequent reduction of this intermediate yields the isoindolinone. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their chemoselectivity for the iminium ion over the aldehyde and carboxylic acid functionalities.

-

Step-by-Step Methodology:

-

To a solution of 2-carboxybenzaldehyde (1.0 eq.) and aniline (1.1 eq.) in methanol (V mL), add acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the addition of water.

-

Extract the product with ethyl acetate (3 x V/2 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

-

Palladium-, rhodium-, and copper-catalyzed reactions have emerged as powerful tools for the synthesis of isoindoline derivatives, often proceeding under mild conditions and with high functional group tolerance. These reactions frequently involve C-H activation, cross-coupling, or cycloaddition pathways.

The development of enantioselective methods for the synthesis of chiral isoindoline derivatives is of paramount importance, particularly in drug discovery. Strategies employing chiral catalysts, auxiliaries, or starting materials have been successfully developed to control the stereochemistry of the isoindoline core.

The Broad Spectrum of Applications: From Medicine to Materials

The unique structural and electronic properties of the isoindoline nucleus have led to its incorporation into a wide range of functional molecules.

The Isoindoline Core in Medicinal Chemistry

The isoindoline scaffold is a privileged structure in drug discovery, appearing in a number of approved drugs and clinical candidates.

Thalidomide, an isoindoline-1,3-dione derivative, was infamously withdrawn from the market in the early 1960s due to its teratogenic effects. However, it has since been repurposed and has led to the development of a new class of immunomodulatory drugs (IMiDs®).

-

Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®): These analogues of thalidomide are used in the treatment of multiple myeloma and other hematological cancers.[2] Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins.

The versatility of the isoindoline scaffold is further demonstrated by its presence in drugs targeting a variety of diseases:

-

ADAMTS-4/5 Inhibitors for Osteoarthritis: Novel isoindoline amide derivatives have been discovered as potent and orally bioavailable inhibitors of ADAMTS-4/5, enzymes implicated in cartilage degradation in osteoarthritis.[10]

-

STING Inhibitors for Autoimmune Disorders: Isoindoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of the STING (stimulator of interferon genes) pathway, which plays a central role in innate immunity and is implicated in various autoimmune and autoinflammatory disorders.

-

Chlorthalidone: A diuretic used to treat high blood pressure and edema.

-

Mazindol: An anorectic agent used for the short-term treatment of obesity.

Table 1: Selected Clinically Relevant Isoindoline Derivatives

| Drug Name | Core Structure | Therapeutic Area |

| Thalidomide | Isoindoline-1,3-dione | Multiple Myeloma, Leprosy |

| Lenalidomide | Isoindolin-1-one | Multiple Myeloma |

| Pomalidomide | Isoindoline-1,3-dione | Multiple Myeloma |

| Chlorthalidone | Isoindolin-1-one | Hypertension, Edema |

| Mazindol | Fused Isoindoline | Obesity |

Isoindoline Derivatives in Materials Science

The rigid, planar structure and tunable electronic properties of certain isoindoline derivatives make them attractive building blocks for advanced materials.

The extended π-systems of isoindoline-based molecules can give rise to intense and stable colors. For example, Pigment Yellow 139 is a high-performance pigment belonging to the class of 1,3-disubstituted isoindoline dyes.

Derivatives of isoindoline are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their ability to be chemically modified allows for the fine-tuning of their electronic and photophysical properties.

Catalysis

Chiral isoindoline-based ligands have found applications in asymmetric catalysis, where they can induce high levels of enantioselectivity in a variety of chemical transformations.

Future Perspectives

The journey of the isoindoline nucleus, from its classical synthetic origins to its current status as a privileged scaffold in medicinal chemistry and a versatile building block in materials science, is a testament to its enduring importance. The future of isoindoline chemistry will likely be shaped by several key trends:

-

Development of more efficient and sustainable synthetic methods: This will include the expanded use of C-H activation, flow chemistry, and biocatalysis to construct and modify the isoindoline core.

-

Exploration of new biological targets: The proven success of isoindoline-based drugs will continue to inspire the design and synthesis of new derivatives targeting a wider range of diseases.

-

Advancement in materials science applications: The systematic investigation of structure-property relationships in isoindoline-based materials will lead to the development of new organic electronic devices with enhanced performance.

-

Expansion of the catalytic repertoire: The design of novel chiral isoindoline-based ligands and catalysts will open up new possibilities in asymmetric synthesis.

Visualizing Key Concepts

Diagram 1: The Gabriel Synthesis of Primary Amines

Caption: The Gabriel synthesis for the preparation of primary amines.

Diagram 2: General Synthetic Routes to the Isoindoline Core

Caption: Overview of classical and modern synthetic routes to the isoindoline scaffold.

References

- Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

- Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 2348-2351.

-

The Gabriel Synthesis of Primary Amines. (n.d.). In Chemistry Steps. Retrieved from [Link]

-

Gabriel Synthesis. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

-

Gabriel Synthesis: Mechanism & Examples. (n.d.). In NROChemistry. Retrieved from [Link]

- Gardner, J. H., & Naylor Jr., C. A. (1936). Phthalide. Organic Syntheses, 16, 71.

- Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.

-

Gabriel synthesis: Easy mechanism, procedure, applications. (n.d.). In Chemistry Notes. Retrieved from [Link]

- Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. (2003). Intermediates in the Ing-Manske reaction. Arkivoc, 2003(11), 180-188.

- Khan, M. F., & Imad, R. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines.

-

Gabriel Synthesis. (2020, September 24). In YouTube. Retrieved from [Link]

-

o-Xylene, α,α'-dibromo. (n.d.). In Organic Syntheses. Retrieved from [Link]

- Process for the preparation of isoindoline. (2001). U.S.

- Li, Y., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis.

-

Isoindole. (n.d.). In Wikipedia. Retrieved from [Link]

- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles. (2009). Arkivoc, 2009(11), 1-10.

-

Synthesis of 3-Hydroxy-2,3-dihydro-1H-isoindole-1-thione Derivatives by the Reaction of 2,N-Dilithiobenzamides with Carboxylic Esters. (2025). In ResearchGate. Retrieved from [Link]

- An Oxidation Study of Phthalimide-Derived Hydroxylactams. (2022). Molecules, 27(2), 481.

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). In PMC. Retrieved from [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Isoindole - Wikipedia [en.wikipedia.org]

- 8. An Efficient Method for the Synthesis of 2,3-Dihydro-1H-isoindoles. | Semantic Scholar [semanticscholar.org]

- 9. US2919282A - Reduction of phthalimide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of Boc-Protected Isoindolines

Foreword: The Synthetic Cornerstone and Its Analytical Imperative

In the landscape of modern drug discovery and synthetic chemistry, the isoindoline scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] Its synthesis, however, often necessitates the strategic use of protecting groups to modulate the reactivity of the nitrogen atom. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group has emerged as a dominant tool due to its robustness under various reaction conditions and its facile removal under mild acidic protocols.[2][3] The successful installation and manipulation of the Boc group on the isoindoline core are critical checkpoints in a synthetic route. Consequently, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but a fundamental requirement for ensuring structural integrity, purity, and conformational homogeneity of these vital intermediates.

This guide provides a comprehensive exploration of the spectroscopic techniques essential for the characterization of Boc-protected isoindolines. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, moving beyond a simple recitation of data to explain the causality behind the observed spectral features. The protocols and interpretations presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the expertise to confidently analyze these critical molecular building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture and Dynamics

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Boc-protected isoindolines, providing detailed information about the carbon-hydrogen framework and the conformational dynamics imparted by the bulky Boc group.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of a Boc-protected isoindoline is characterized by several key regions. The most prominent and diagnostically significant signal is that of the Boc group itself.

-

The tert-Butyl Protons: A large, sharp singlet is observed in the upfield region of the spectrum, typically between δ 1.4 and 1.5 ppm.[4] This signal integrates to nine protons and its presence is a definitive confirmation of the successful installation of the Boc protecting group.[4] Its sharp, singlet nature arises from the nine equivalent methyl protons, which are shielded and not coupled to any other protons.

-

The Isoindoline Methylene Protons: The four protons of the two methylene groups of the isoindoline ring (C1 and C3) typically appear as a singlet or a closely spaced multiplet. In the parent isoindoline, these protons are chemically and magnetically equivalent. However, the introduction of the Boc group can induce conformational rigidity, sometimes leading to more complex splitting patterns. These protons are expected to resonate in the range of δ 4.5-4.8 ppm.

-

The Aromatic Protons: The four protons of the benzene ring of the isoindoline core typically appear as a multiplet in the aromatic region of the spectrum, between δ 7.1 and 7.4 ppm. The symmetry of the substitution pattern (A'A'B'B') often results in what appears to be two overlapping multiplets.

A key insight from the study of related N-Boc protected five-membered rings, such as pyrrolidines, is the potential for slow rotation around the N-C(O) amide bond on the NMR timescale.[5][6] This can lead to the observation of two distinct sets of signals for the isoindoline protons, representing two different conformers. The relative intensity of these signals can be influenced by the solvent and temperature.[6][7]

Table 1: Typical ¹H NMR Chemical Shifts for 2-Boc-Isoindoline in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (Boc) | ~ 1.4 - 1.5 | s | 9H |

| Methylene (C1-H, C3-H) | ~ 4.6 | s | 4H |

| Aromatic (C4-H, C5-H, C6-H, C7-H) | ~ 7.2 - 7.3 | m | 4H |

Note: These are typical values and can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number and type of carbon atoms in the molecule.

-

The Boc Group Carbons: The spectrum will show three distinct signals for the Boc group: a quaternary carbon for the tert-butyl group around δ 80-81 ppm, the carbonyl carbon of the carbamate at approximately δ 154-155 ppm, and the methyl carbons of the tert-butyl group around δ 28 ppm.[8] The chemical shift of the carbonyl carbon is sensitive to the electronic environment and solvent polarity.[9][10]

-

The Isoindoline Carbons: The methylene carbons (C1 and C3) will appear around δ 52-53 ppm. The aromatic carbons will resonate in the region of δ 122-141 ppm, with the quaternary carbons to which the isoindoline ring is fused appearing at the downfield end of this range.

Table 2: Typical ¹³C NMR Chemical Shifts for 2-Boc-Isoindoline in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~ 28.5 |

| Methylene (C1, C3) | ~ 52.5 |

| tert-Butyl (quaternary C) | ~ 80.5 |

| Aromatic (CH) | ~ 122 - 128 |

| Aromatic (quaternary C) | ~ 136 - 141 |

| Carbonyl (C=O) | ~ 154.7 |

Note: These are typical values and can vary depending on the solvent and temperature.

Advanced 2D NMR Techniques: Assembling the Puzzle

For unambiguous assignment of all proton and carbon signals, especially in more complex substituted isoindolines, 2D NMR experiments are indispensable.

-